1-(4-Nitro-phenyl)-1H-pyridin-4-one

Description

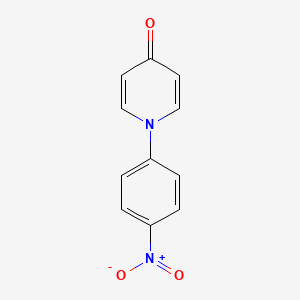

1-(4-Nitro-phenyl)-1H-pyridin-4-one is a heterocyclic compound featuring a pyridin-4-one core substituted at the 1-position with a 4-nitrophenyl group.

Properties

Molecular Formula |

C11H8N2O3 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

1-(4-nitrophenyl)pyridin-4-one |

InChI |

InChI=1S/C11H8N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-8H |

InChI Key |

GUXAPBDBJCHVEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=O)C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-Nitro-phenyl)-1H-pyridin-4-one can be synthesized through various chemical reactions, including the condensation of 4-nitroaniline with pyridine derivatives. The compound exhibits unique structural features that contribute to its biological activity, notably the presence of both a nitro group and a pyridine ring, which enhance its reactivity and interaction with biological targets.

Biological Activities

The compound has been studied for its antimicrobial and antiviral properties. Research indicates that derivatives of pyridine compounds, including this compound, demonstrate significant activity against various pathogens. The presence of the nitro group is thought to enhance these effects by facilitating interactions with microbial enzymes or cellular components.

Antimicrobial Activity

Numerous studies have highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antiviral Activity

In the context of viral infections, particularly those caused by SARS-CoV-2, there is growing interest in compounds like this compound for their potential to inhibit viral replication. Studies suggest that pyridine derivatives can interfere with viral entry or replication mechanisms, making them candidates for further investigation in antiviral drug development .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Key Observations:

For example, pyrazole derivatives with nitro groups exhibit antimicrobial activity . Halogen Substitution: Chloro or bromo substituents (e.g., 3-Cl in ) increase molecular weight and may enhance lipophilicity, affecting membrane permeability . Amino Groups: Compounds like 2-(dimethylamino)-1H-pyridin-4-one demonstrate how electron-donating groups alter electronic properties, reducing reactivity compared to nitro-substituted analogs.

Ring System Variations: Pyridinone vs. Pyrimidinone: Pyridinone derivatives (e.g., the target compound) have a six-membered ring with one nitrogen, while pyrimidinones (e.g., ) contain two nitrogen atoms. This difference influences hydrogen-bonding capacity and metabolic stability.

Physical Properties :

Antimicrobial Activity:

Pyrazole derivatives with 4-nitrophenyl groups (e.g., ) show moderate to strong antimicrobial activity against Gram-positive bacteria, attributed to nitro group-mediated disruption of microbial electron transport chains.

Enzyme Inhibition:

Compounds like 3-chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone are hypothesized to inhibit kinases due to structural mimicry of ATP-binding sites. The target compound’s planar pyridinone ring could facilitate similar interactions.

Docking Studies:

The nitro group’s electron-withdrawing nature enhances binding to hydrophobic pockets in proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Nitro-phenyl)-1H-pyridin-4-one, and how can regioselectivity be controlled during its preparation?

- Methodology : Utilize micellar aqueous media with oxidizing agents like PhIO for nitro-group introduction, as demonstrated in the synthesis of structurally analogous nitro-phenyl pyrazole derivatives. Reaction conditions (e.g., temperature, solvent polarity, and surfactant choice) influence regioselectivity. For example, using SDS micelles at 60°C enhances yield and selectivity for nitro-substituted products .

- Key Steps :

- Condensation of precursors under controlled pH.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Characterization using NMR and HRMS to confirm regiochemical outcomes.

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Collect data on a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation. Refinement using SHELXL (part of the SHELX suite) ensures accurate modeling of bond lengths, angles, and thermal parameters. For example, triclinic systems (space group P1) require careful handling of anisotropic displacement parameters .

- Parameters to Report : Unit cell dimensions (a, b, c, α, β, γ), R-factor convergence, and residual electron density maps.

Q. What safety precautions are necessary when handling nitroaryl compounds like this compound?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from reductants (risk of explosive decomposition).

- Follow GHS hazard codes H315 (skin irritation) and H319 (eye irritation) as per safety data for related nitro compounds .

Q. How can the electronic effects of the nitro group influence the reactivity of this compound in further functionalization?

- Methodology : The nitro group acts as a strong electron-withdrawing meta-director. Use DFT calculations to predict sites for electrophilic substitution. Experimentally, assess reactivity via nitration or reduction (e.g., catalytic hydrogenation to amines) under inert atmospheres .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound against enzymatic targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against protein targets (e.g., kinases) using the compound’s optimized geometry (DFT-minimized structure). Compare binding affinities with known inhibitors. Validate predictions via in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for nitroaryl derivatives?

- Methodology :

- Use high-field NMR (500 MHz+) to resolve overlapping signals.

- Assign peaks via 2D techniques (COSY, HSQC) and compare with calculated chemical shifts (software: ACD/Labs or MestReNova).

- Reconcile discrepancies by analyzing solvent effects or tautomeric equilibria .

Q. How does the nitro group impact the photophysical properties of this compound?

- Methodology : Measure UV-Vis absorption/emission spectra in solvents of varying polarity. Correlate Stokes shifts with solvent dielectric constants. Use TD-DFT to model excited-state transitions and compare with experimental λmax values .

Q. What mechanistic insights can be gained from studying the compound’s degradation under hydrolytic or oxidative conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.